molecular formula C9H11BrS B3032877 {[(2-Bromoethyl)sulfanyl]methyl}benzene CAS No. 60671-59-2

{[(2-Bromoethyl)sulfanyl]methyl}benzene

Cat. No. B3032877
CAS RN: 60671-59-2
M. Wt: 231.15 g/mol
InChI Key: YUSCZPWCIWNVSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "{[(2-Bromoethyl)sulfanyl]methyl}benzene" involves various strategies. One approach includes a radical relay strategy for generating 3-(methylsulfonyl)benzo[b]thiophenes, which is a reaction of methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite in the presence of a photocatalyst under visible light irradiation. This method uses sodium methylsulfinate as an initiator and proceeds efficiently under mild conditions . Another synthesis method involves the dilithiation of (isopropylsulfonyl)benzene followed by reaction with gem-dihalo compounds, esters, or acyl halides to prepare five-membered heterocycles containing the sulfonyl group .

Molecular Structure Analysis

The molecular structure and absolute configuration of metabolites related to "{[(2-Bromoethyl)sulfanyl]methyl}benzene" have been determined through the oxidation of bromo(methylsulfanyl)benzenes using toluene dioxygenase-mediated whole-cell fermentation with Escherichia coli. This process yields new metabolites whose structures were elucidated using chemical and spectral methods .

Chemical Reactions Analysis

The reactivity of "{[(2-Bromoethyl)sulfanyl]methyl}benzene" analogs in chemical reactions has been explored. For instance, the reaction between N,N'-Dibromo-N,N'-1,2-ethylene bis(2,5-dimethyl benzene sulfonamide) and aromatic compounds produces bromo aromatic compounds. This reaction shows selectivity, forming only the para-bromo isomer in the presence of mono-activated substituents on the benzene ring . Additionally, the total synthesis of a biologically active, naturally occurring dibromo compound has been achieved starting from a bromo-dimethoxyphenyl methanol precursor .

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of "{[(2-Bromoethyl)sulfanyl]methyl}benzene," they do provide insights into the properties of related compounds. For example, the use of toluene dioxygenase for the oxidation of bromo(methylsulfanyl)benzenes suggests that these compounds are susceptible to enzymatic reactions, which could be indicative of their chemical reactivity and potential applications in asymmetric synthesis . The synthesis methods described also imply that these compounds can be manipulated under mild conditions, which is valuable information for understanding their stability and reactivity .

Scientific Research Applications

1. Synthesis and Structural Analysis

  • Stereospecific Syntheses and Structures of Planar Chiral Bidentate η5:κS-Indenyl-Sulfanyl and -Sulfinyl Complexes of Rhodium(III): This research describes the synthesis of axially chiral rac-1-(2-methyl-1H-inden-3-yl)-2-(methylsulfanyl)naphthalene from methyl 2-(methylsulfanyl)-1-naphthoate, involving a reaction with the di-Grignard reagent derived from 1-bromo-2-(2-bromopropyl)benzene (Baker, Radzey, Lucas, & Turner, 2012).

2. Crystallography and Molecular Structure

  • 1,1′‐Dimethyl‐2,2′‐[p‐phenyl­enebis(methyl­enethio)]di‐1H‐imidazole monohydrate: This study focuses on the crystallographic analysis of a compound featuring terminal (1-methyl­imidazole-2-yl)-sulfanyl groups adopting a trans configuration with respect to the benzene ring (Xie, 2005).

3. Novel Anti-Helicobacter pylori Agents

  • Novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole as anti-Helicobacter pylori agents, Part 2: This research presents a parallel chemistry expansion of a specific scaffold, demonstrating potent and selective activities against the gastric pathogen Helicobacter pylori (Carcanague et al., 2002).

4. Antiproliferative and Antilipolytic Activities

  • Synthesis and Antiproliferative and Antilipolytic Activities of a Series of 1,3- and 1,4-Bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzenes: This study explores the synthesis of 1,3 and 1,4-bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives and evaluates their antiproliferative activity against obesity-related colorectal cells and inhibition of pancreatic lipase (Shkoor et al., 2021).

5. Organic Synthesis Methodologies

  • One-pot synthesis of 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles via cyclization of 1-isothiocyanato-2-[sulfinyl(or sulfonyl)methyl]benzenes: This research developed an efficient one-pot method for synthesizing 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles, showcasing a novel approach in organic synthesis (Kobayashi, Kobayashi, & Ezaki, 2013).

6. Photocatalyzed Cascade Annulation

  • Photoredox-catalyzed cascade annulation of methyl(2-(phenylethynyl)phenyl)sulfanes: This study focuses on a photoredox-catalyzed cascade annulation, a critical process in the synthesis of benzothiophenes and benzoselenophenes (Yan et al., 2018).

7. Fluorescence Studies

  • Single Benzene Green Fluorophore: Solid-State Emissive, Water-Soluble, and Solvent- and pH-Independent Fluorescence with Large Stokes Shifts: This research presents a novel green fluorophore based on benzene, demonstrating high fluorescence emission, photostability, and unique spectroscopic properties (Beppu et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-bromoethylsulfanylmethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrS/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSCZPWCIWNVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20537207
Record name {[(2-Bromoethyl)sulfanyl]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20537207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[(2-Bromoethyl)sulfanyl]methyl}benzene

CAS RN

60671-59-2
Record name {[(2-Bromoethyl)sulfanyl]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20537207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Felber - 2015 - zora.uzh.ch
The application of nanoparticles (NPs) in the medical field is increasingly growing in importance. NPs such as mesoporous silica NPs, polymeric NPs, magnetic NPs, gold NPs (AuNPs), …
Number of citations: 1 www.zora.uzh.ch

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